

# A Technical Guide to Cholesteryl Hydrogen Phthalate: Synthesis, Characterization, and Advanced Applications

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## Compound of Interest

Compound Name: Cholesterol Hydrogen Phthalate

CAS No.: 6732-01-0

Cat. No.: B1581151

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**Abstract:** This document provides a comprehensive technical overview of Cholesteryl Hydrogen Phthalate (CHP), a pivotal cholesterol derivative for researchers in materials science and drug delivery. We delve into its chemical identity, providing definitive identifiers including its CAS Number, and present a detailed summary of its physicochemical properties. This guide outlines a robust synthesis protocol and discusses the critical spectroscopic techniques (FTIR, NMR) for structural verification and quality control. Furthermore, we explore the causality behind its primary applications in pH-sensitive liposomal drug delivery and cholesteric liquid crystals, offering mechanistic insights for advanced formulation and device development.

## Core Chemical Identity and Properties

Cholesteryl Hydrogen Phthalate, also known as Phthalic Acid Monocholesterol Ester, is a synthetic derivative of cholesterol where the 3-beta hydroxyl group of cholesterol is esterified with one of the carboxyl groups of phthalic acid. This modification imparts an amphiphilic character, combining the rigid, hydrophobic sterol backbone with a hydrophilic, ionizable carboxylic acid group. This unique structure is the foundation of its utility in self-assembling systems.

Its definitive identifier is its Chemical Abstracts Service (CAS) Registry Number: 6732-01-0.[1]  
[2]

## Physicochemical Data

A summary of essential data for laboratory use is presented below. Purity and appearance are critical starting parameters for any formulation, while the melting point serves as a key indicator of identity and purity.

Property	Value / Description	Source(s)
CAS Number	6732-01-0	[1][2]
Molecular Formula	C <sub>35</sub> H <sub>50</sub> O <sub>4</sub>	
Molecular Weight	534.78 g/mol	[1]
Synonyms	2-[[[(3beta)-cholest-5-en-3-yl]oxy]carbonyl]benzoic acid, Phthalic Acid Monocholesterol Ester	[1][2]
Appearance	White to off-white crystalline powder	[1]
Melting Point	162.0 to 166.0 °C	[1]
Purity	Typically >97.0% (by neutralization titration)	[1]
Storage	2-8°C, in a cool, dark place is recommended	[1]

## Synthesis and Structural Verification

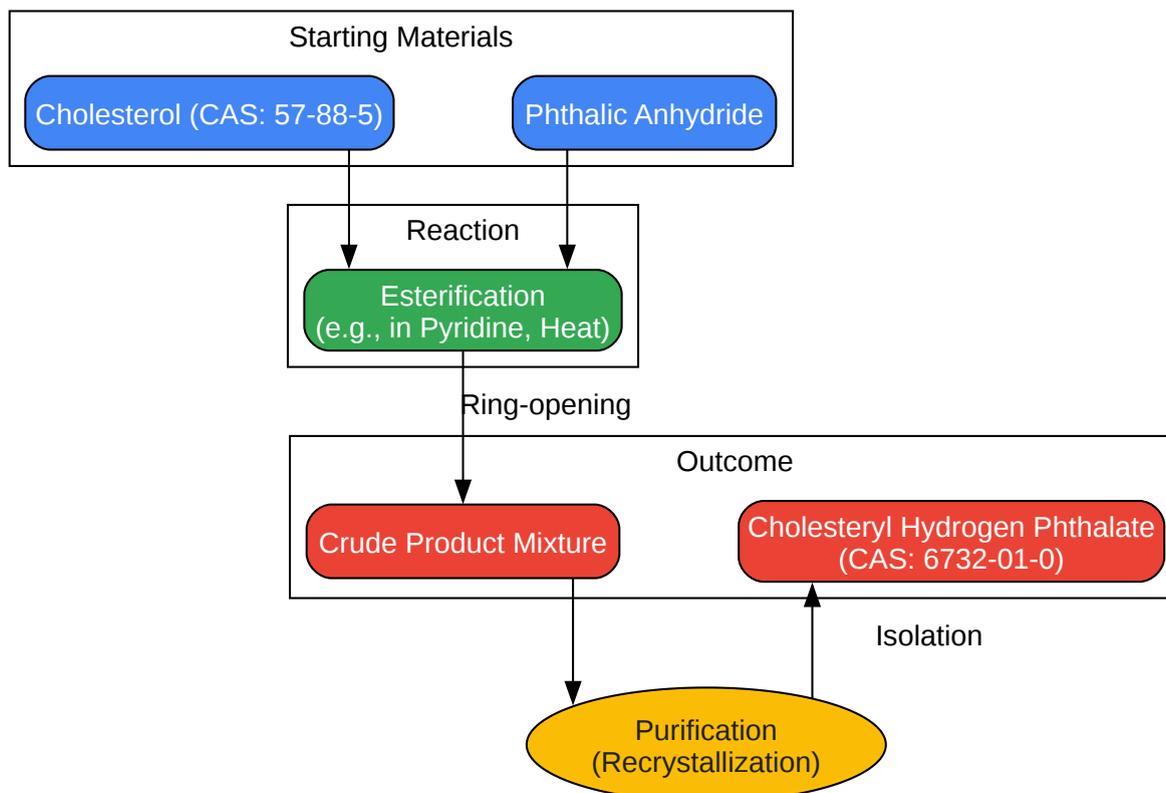
The synthesis of Cholesteryl Hydrogen Phthalate is a direct and well-established esterification reaction. Understanding this process is key to ensuring high-purity material for sensitive applications.

## Synthesis Workflow: Esterification of Cholesterol

The primary route to CHP involves the reaction of cholesterol with phthalic anhydride.[3] The anhydride ring is opened by the nucleophilic attack of cholesterol's hydroxyl group, forming the mono-ester and a free carboxylic acid.

Causality of Experimental Choices:

- **Reactants:** Cholesterol serves as the hydrophobic anchor, while phthalic anhydride provides the eventual pH-sensitive carboxylic acid moiety.
- **Solvent/Catalyst:** The reaction is often performed in a basic solvent like pyridine, which acts as a catalyst by activating the anhydride and also serves to neutralize the newly formed carboxylic acid, driving the reaction forward.
- **Purification:** Post-reaction, purification is crucial to remove unreacted starting materials and the potential diester byproduct. This is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water), leveraging the solubility differences between the product and impurities.



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Caption: A generalized workflow for the synthesis of Cholesteryl Hydrogen Phthalate.

## Spectroscopic Verification Protocol

Confirming the structure of the synthesized product is a non-negotiable step. FTIR and NMR spectroscopy are the primary tools for this self-validating system.

### 2.2.1 Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of key functional groups and the transformation of the starting materials.

- Expected Key Peaks:
  - $\sim 3400\text{-}2500\text{ cm}^{-1}$  (broad): A very broad absorption indicating the O-H stretch of the carboxylic acid group. This is a definitive sign of successful ring-opening.
  - $\sim 1720\text{ cm}^{-1}$  (strong): Carbonyl (C=O) stretch from the ester group formed.
  - $\sim 1700\text{ cm}^{-1}$  (strong): Carbonyl (C=O) stretch from the carboxylic acid group. Often seen as a shoulder or a distinct peak near the ester carbonyl.
  - $\sim 1600\text{ cm}^{-1}$  &  $\sim 1470\text{ cm}^{-1}$ : Aromatic C=C stretching from the phthalate ring.
- Verification Logic: The disappearance of the broad hydroxyl ( $\sim 3400\text{ cm}^{-1}$ ) peak from cholesterol and the appearance of the characteristic broad carboxylic acid O-H and dual carbonyl peaks confirm the reaction's success.[3]

### 2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the carbon-hydrogen framework, offering unambiguous structural confirmation.

- $^1\text{H}$  NMR:
  - Aromatic Protons ( $\delta \sim 7.5\text{-}8.0\text{ ppm}$ ): The appearance of multiplets in this region is the clearest evidence of the incorporation of the phthalate group.
  - H-3 Proton ( $\delta \sim 4.7\text{ ppm}$ ): The proton on the carbon bearing the ester group (C-3 of the cholesterol backbone) will be shifted downfield compared to its position in native cholesterol ( $\sim 3.5\text{ ppm}$ ) due to the deshielding effect of the ester.
  - Steroid Backbone Protons: The complex aliphatic region ( $\delta \sim 0.6\text{-}2.5\text{ ppm}$ ) will remain, including the characteristic methyl singlets and olefinic proton (H-6).
- $^{13}\text{C}$  NMR:
  - Carbonyl Carbons ( $\delta \sim 165\text{-}175\text{ ppm}$ ): Two distinct signals for the ester and carboxylic acid carbonyls will appear in the downfield region, providing definitive proof of the product structure.

- Aromatic Carbons: Signals corresponding to the phthalate ring carbons will be present.
- C-3 Carbon ( $\delta \sim 75$  ppm): The carbon attached to the ester oxygen will be shifted relative to its position in cholesterol.

## Field-Proven Applications and Mechanistic Insights

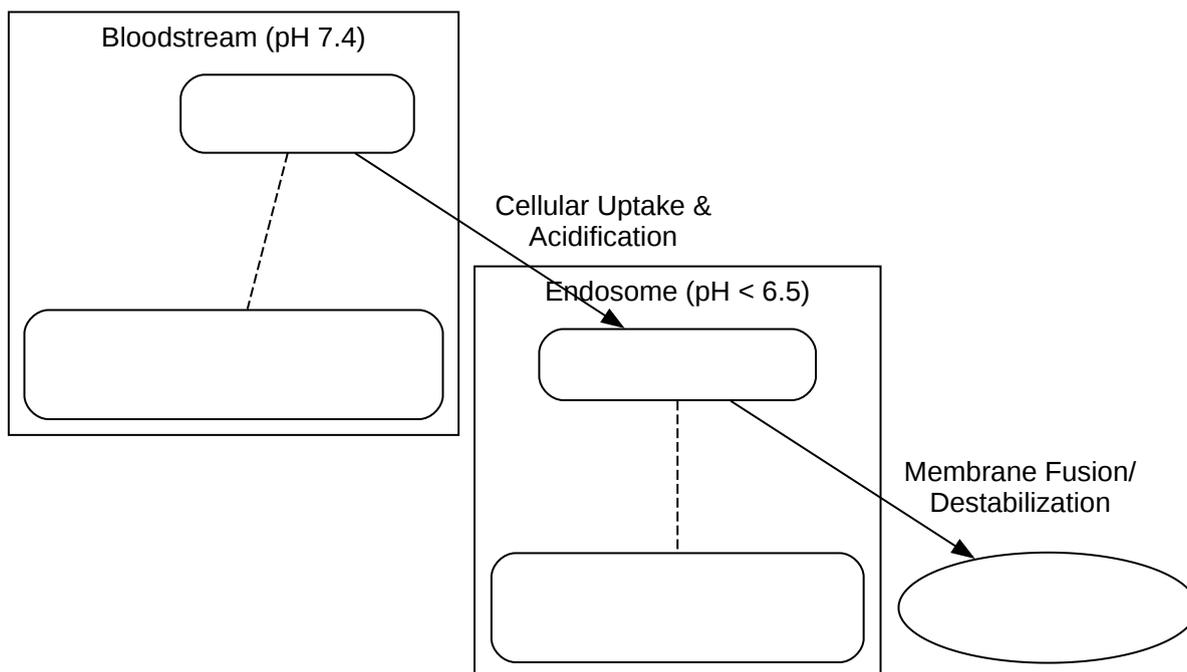
The utility of Cholesteryl Hydrogen Phthalate stems directly from its amphiphilic and pH-responsive nature.

### pH-Sensitive Liposomes for Drug Delivery

A primary application of CHP is as a helper lipid in pH-sensitive liposomes, often in combination with dioleoylphosphatidylethanolamine (DOPE).<sup>[4][5]</sup> These systems are designed to be stable in the bloodstream (pH  $\sim 7.4$ ) but to destabilize and release their payload in the acidic environment of endosomes (pH  $\sim 5.0-6.5$ ) after cellular uptake.

Mechanism of Action:

- At Physiological pH (7.4): The carboxylic acid of the phthalate moiety is deprotonated, carrying a negative charge ( $-\text{COO}^-$ ). This charged headgroup provides electrostatic repulsion and hydration, forcing the lipid mixture into a stable, lamellar bilayer structure suitable for encapsulating drugs.
- At Endosomal pH ( $<6.5$ ): The lower pH leads to the protonation of the carboxylate group, forming a neutral carboxylic acid ( $-\text{COOH}$ ). This loss of charge and headgroup hydration reduces intermolecular repulsion and alters the effective molecular geometry.
- Membrane Destabilization: In combination with lipids like DOPE that have a natural tendency to form non-bilayer (hexagonal HII) phases, this protonation event triggers a phase transition. The bilayer destabilizes, leading to membrane fusion with the endosomal wall and the release of the encapsulated therapeutic agent into the cytoplasm. A similar, well-documented mechanism occurs with the related compound Cholesteryl Hemisuccinate (CHEMS).<sup>[4][6]</sup>



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Caption: Mechanism of pH-triggered drug release from a CHP-containing liposome.

## Cholesteric Liquid Crystals

Cholesteryl derivatives are foundational to the field of liquid crystals. Cholesteryl Hydrogen Phthalate is classified as a material for forming cholesteric (or chiral nematic) liquid crystal phases.<sup>[1][7]</sup>

Causality of Application:

- **Molecular Shape:** The rigid, flat structure of the cholesterol backbone induces the long-range orientational order characteristic of liquid crystals.
- **Chirality:** Cholesterol is an inherently chiral molecule. This chirality causes the director (the average axis of molecular alignment) to twist in a helical fashion from one layer to the next.

- **Optical Properties:** This helical superstructure results in unique optical properties, including the selective reflection of circularly polarized light of a specific wavelength (structural color). The pitch of this helix is sensitive to external stimuli like temperature and electric fields, allowing for the creation of tunable optical materials, sensors, and displays.[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Safety and Handling

While cholesterol itself is a biological molecule with low acute toxicity[\[11\]](#)[\[12\]](#), its derivatives and other reagents must be handled with care.

- **Hazard Classification:** Based on available data, Cholesteryl Hydrogen Phthalate may be harmful if swallowed. Standard laboratory personal protective equipment (gloves, eye protection, lab coat) should be used.[\[13\]](#)
- **Handling:** Handle in a well-ventilated area to avoid inhaling dust. Wash hands thoroughly after handling.
- **Regulatory Context:** It is important to note that while this specific molecule is used in research, the broader class of phthalate esters has been subject to regulatory scrutiny as potential plasticizers and endocrine disruptors.[\[14\]](#) Researchers should always consult the most current Safety Data Sheet (SDS) from the supplier before use.

## Conclusion

Cholesteryl Hydrogen Phthalate (CAS: 6732-01-0) is a highly functional cholesterol derivative whose value is derived from its unique amphiphilic and chiral structure. Its synthesis is straightforward, and its identity can be rigorously confirmed through standard spectroscopic techniques. The insights provided in this guide into the mechanisms behind its use in pH-sensitive drug delivery and liquid crystals should empower researchers to leverage its properties for the development of next-generation nanomedicines and advanced optical materials.

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